molecular formula C6H5FN2O B589653 3-Fluoropyridine-2-carboxamide CAS No. 152126-32-4

3-Fluoropyridine-2-carboxamide

Cat. No. B589653
CAS RN: 152126-32-4
M. Wt: 140.117
InChI Key: UJOPCSBFHKAXFB-UHFFFAOYSA-N
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Description

“3-Fluoropyridine-2-carboxamide” is a chemical compound with the molecular formula C6H5FN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been a subject of research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring with a fluorine atom at the 3rd position and a carboxamide group at the 2nd position . The InChI code for this compound is InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5 (4)6 (8)10/h1-3H, (H2,8,10) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 140.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and the monoisotopic mass of the compound are 140.03859095 g/mol . The topological polar surface area of the compound is 56 Ų .

Scientific Research Applications

PET Imaging Tracers

3-Fluoropyridine-2-carboxamide derivatives have been explored for their potential as PET (Positron Emission Tomography) imaging tracers. For example, the fluorine-analogue N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide has been developed for investigating monoamine oxidase B (MAO-B) related neuropsychiatric diseases using PET imaging (Beer et al., 1995).

Serotonin Receptor Antagonists

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a derivative of this compound, have been identified as high affinity serotonin 5-HT1A receptor antagonists. These compounds are promising for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Cell Imaging

Derivatives of this compound have been used in the development of small molecule fluorophores for cell imaging. These compounds are capable of selectively staining organelles in living cells, demonstrating low cytotoxicity and high membrane permeability (Guo et al., 2011).

Antimicrobial Agents

Novel derivatives of this compound have shown potential as antimicrobial agents. Specific compounds synthesized from this chemical class displayed significant in vitro antibacterial activity against various bacterial strains, including antibiotic-resistant E. coli, and antifungal activity against fungal strains (Babu et al., 2015).

Non-linear Optical and Molecular Docking Studies

This compound derivatives have been synthesized and analyzed for their non-linear optical properties and molecular docking capabilities. These compounds showed potential interactions with the colchicine binding site of tubulin, suggesting applications in anticancer activity (Jayarajan et al., 2019).

Future Directions

The future directions for the research on “3-Fluoropyridine-2-carboxamide” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. The development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical and biological properties .

Mechanism of Action

Mode of Action

Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoropyridine-2-carboxamide may interact with its targets in a unique manner, potentially influencing the activity of the targets.

properties

IUPAC Name

3-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOPCSBFHKAXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663803
Record name 3-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152126-32-4
Record name 3-Fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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